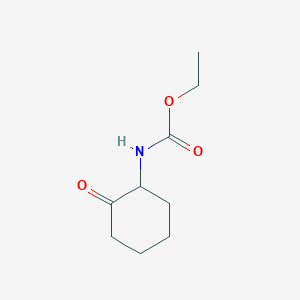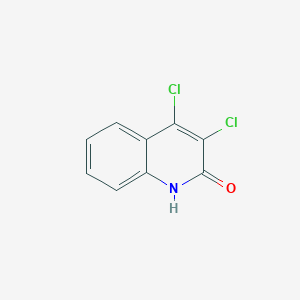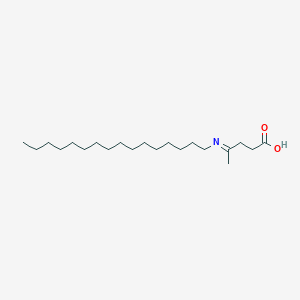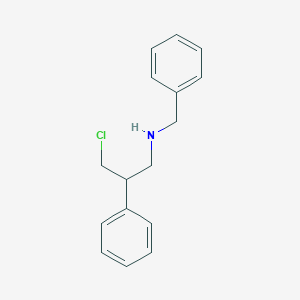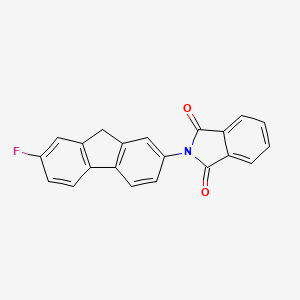
2-(7-Fluoro-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Fluoro-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione is a synthetic organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a fluoro-substituted fluorenyl group attached to an isoindole dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Fluoro-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione typically involves multi-step organic reactions. One common method involves the reaction of 7-fluoro-9H-fluorene with phthalic anhydride under acidic conditions to form the intermediate fluorenyl-phthalic acid. This intermediate is then cyclized to form the isoindole dione structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reaction time, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(7-Fluoro-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the isoindole dione to isoindoline derivatives.
Substitution: The fluoro group on the fluorenyl moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluoro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce isoindoline derivatives.
Scientific Research Applications
2-(7-Fluoro-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(7-Fluoro-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione involves its interaction with specific molecular targets and pathways. The fluoro group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[(7-Fluoro-9H-fluoren-2-yl)imino]diethanol
- N-(7-Fluoro-9H-fluoren-2-yl)acetamide
- 2-[(7-Fluoro-9H-fluoren-2-yl)-(2-hydroxyethyl)amino]ethanol
Uniqueness
2-(7-Fluoro-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione is unique due to its isoindole dione structure combined with a fluoro-substituted fluorenyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.
Properties
CAS No. |
6638-58-0 |
|---|---|
Molecular Formula |
C21H12FNO2 |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
2-(7-fluoro-9H-fluoren-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H12FNO2/c22-14-5-7-16-12(10-14)9-13-11-15(6-8-17(13)16)23-20(24)18-3-1-2-4-19(18)21(23)25/h1-8,10-11H,9H2 |
InChI Key |
FJMNIWVHHAJYLO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O)C5=C1C=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


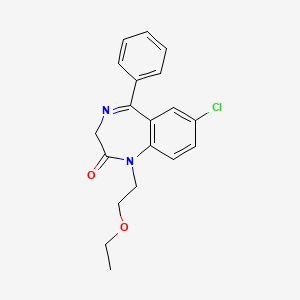
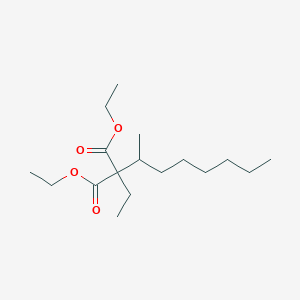
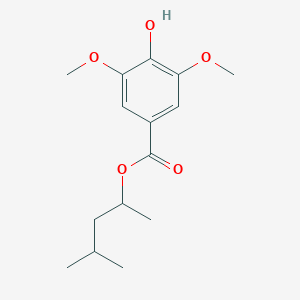

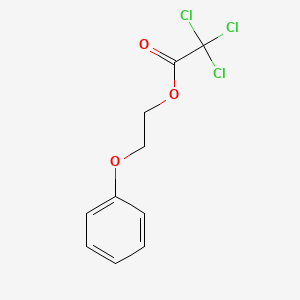
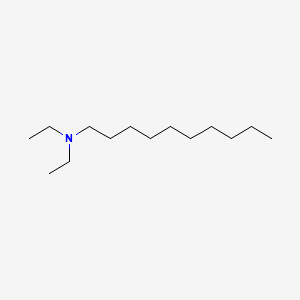
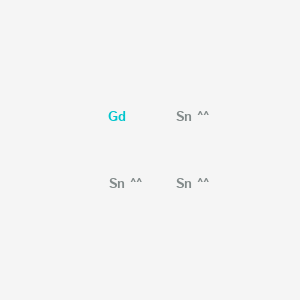
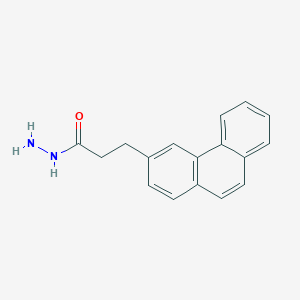
![1-[Ethoxy(phenyl)methyl]pyrrolidin-2-one](/img/structure/B14726831.png)
